Inhibitory Potency: β-Anomer vs. α-Anomer of 5a-Carba-Fucopyranosylamine
The β-anomer of 5a-carba-fucopyranosylamine (5a-carba-β-L-fucopyranosylamine) exhibits a Ki of 2.0 × 10⁻⁷ M against bovine kidney α-L-fucosidase, which is approximately 17-fold weaker than the corresponding α-anomer (Ki = 1.2 × 10⁻⁸ M) [1]. This quantifies the critical impact of anomeric configuration on inhibitory potency.
| Evidence Dimension | Inhibition constant (Ki) against α-L-fucosidase (bovine kidney) |
|---|---|
| Target Compound Data | Ki = 2.0 × 10⁻⁷ M (200 nM) |
| Comparator Or Baseline | 5a-carba-α-L-fucopyranosylamine, Ki = 1.2 × 10⁻⁸ M (12 nM) |
| Quantified Difference | 16.7-fold lower potency (β vs α) |
| Conditions | In vitro enzyme assay using bovine kidney α-L-fucosidase |
Why This Matters
This 17-fold difference in Ki dictates that procurement of the specific β-anomer is essential for experiments where the α-anomer's high potency would obscure subtle SAR effects or when studying the role of anomeric configuration in inhibitor binding.
- [1] Ogawa S, Watanabe M, Maruyama A, Hisamatsu S. Synthesis of an alpha-fucosidase inhibitor, 5a-carba-beta-L-fucopyranosylamine, and fucose-type alpha- and beta-DL-valienamine unsaturated derivatives. Bioorg Med Chem Lett. 2002 Mar 11;12(5):749-52. View Source
